Rhenium trioxide

Description

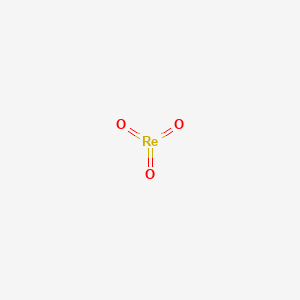

Structure

2D Structure

Properties

IUPAC Name |

trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJKUDBYALHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061662 | |

| Record name | Rhenium oxide (ReO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.205 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with a green luster (solid may appear blue); [Merck Index] Green or violet odorless powder; [MSDSonline] | |

| Record name | Rhenium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-28-9 | |

| Record name | Rhenium oxide (ReO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (ReO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium oxide (ReO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHENIUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FET0Y2C413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Rhenium Trioxide and Analogous Structures

Bulk Synthesis Approaches for Crystalline Rhenium Trioxide

The production of bulk crystalline ReO3 primarily involves the reduction of higher-valent rhenium oxides, particularly rhenium heptoxide (Re2O7), or the decomposition of specific rhenium-containing precursors.

The synthesis of this compound often employs "soft" chemical reduction of Rhenium Heptoxide (Re2O7), a method that avoids overly aggressive reducing conditions which could lead to the formation of lower oxidation state oxides like ReO2 or metallic rhenium. acs.orgchemrxiv.org This controlled reduction is crucial for isolating the desired Re(VI) state in ReO3.

Carbon monoxide (CO) is an effective gaseous reductant for the synthesis of ReO3 from Re2O7. acs.orgchemrxiv.org The reaction proceeds as an oxidation-reduction process where Re(VII) is reduced to Re(VI), and C(II) is oxidized to C(IV). chemequations.com

Reaction: Re2O7 + CO → 2ReO3 + CO2 chemequations.com

A modified high-pressure method involves the reduction of finely ground Re2O7 with carbon monoxide at elevated temperature and pressure. cdnsciencepub.com This technique has been shown to produce very pure this compound with high yields. cdnsciencepub.com In one specific protocol, the reaction is carried out at 200°C under 500 p.s.i.g. of CO pressure for 24 hours, achieving yields of approximately 90%. cdnsciencepub.com The resulting product is washed with water to remove any unreacted Re2O7 and then dried. cdnsciencepub.com

Ethers serve as effective reducing agents in what are known as "soft" reduction pathways for synthesizing ReO3 from Re2O7. acs.orgchemrxiv.org This approach is particularly adaptable for liquid-phase colloidal synthesis, where gaseous reactants like CO are more difficult to manage. acs.org Ethers with long carbon chains or multiple ether functionalities can act as both reducing agents and solvents. acs.org

One established method involves the solvothermal decomposition of a pre-synthesized Rhenium Heptoxide-dioxane complex. researchgate.net However, some researchers have found the reduction of Re2O7 with dioxane to be cumbersome, with challenges in achieving high yields. cdnsciencepub.com

A more recent colloidal hot-injection strategy utilizes long-chain ethers to reduce Re2O7. acs.orgchemrxiv.org In a typical synthesis, a solution of Re2O7 in a solvent like triglyme (B29127) (TGY) is injected into a hot mixture of ethers, such as di-n-octyl ether (DOE) and 1-octadecene (B91540) (ODE), at temperatures ranging from 100 to 260°C. acs.org The immediate color change of the solution signifies the formation of ReO3 nanocrystals. chemrxiv.org The reactivity of the ether is a key factor; for instance, DOE reacts with Re2O7 at room temperature, indicating its suitability as a reducing agent in this process. acs.org

| Parameter | Gaseous (CO) Reduction | Ether-Based (Colloidal) Reduction |

| Precursor | Rhenium Heptoxide (Re2O7) | Rhenium Heptoxide (Re2O7) |

| Reductant | Carbon Monoxide (CO) | Long-chain ethers (e.g., Di-n-octyl ether) |

| Temperature | 200°C | 100 - 260°C |

| Pressure | ~500 p.s.i.g. | Atmospheric |

| Phase | Gas-Solid | Liquid (Colloidal) |

| Yield | High (~90%) | Varies with conditions |

Solution Combustion Synthesis (SCS) is a versatile technique used for producing a variety of inorganic materials, including precursors for rhenium oxides. researchgate.net The method is based on a self-sustaining, exothermic redox reaction between an oxidizer (typically a metal salt) and a fuel (an organic compound) in an aqueous solution. researchgate.net

While often employed to synthesize metallic rhenium, SCS can be tuned to yield rhenium oxides like ReO3. mdpi.comresearchgate.net The key parameter is the fuel-to-oxidizer ratio (φ). mdpi.com When the reaction is run with an excess of the oxidizer (φ < 1), the incomplete reduction of the rhenium precursor, such as ammonium (B1175870) perrhenate (B82622) (NH4ReO4), leads to the formation of ReO3 and ReO2. mdpi.comresearchgate.net Fuels like glucose and urea (B33335) are commonly used due to their ability to form stable complexes with the metal, which facilitates a gel formation that ignites upon heating. researchgate.netmdpi.com

| SCS Parameter | Condition for ReO3 Formation | Typical Components |

| Fuel-to-Oxidizer Ratio (φ) | Oxidizer Excess (φ < 1) | Oxidizer: Ammonium Perrhenate (NH4ReO4) |

| Outcome | Incomplete reduction, formation of ReO2 and ReO3 | Fuel: Glucose, Urea |

The controlled thermal decomposition of various rhenium-containing precursors is another significant pathway to obtaining this compound.

Ammonium perrhenate (NH4ReO4) is a common starting material. ontosight.ai When heated in an inert atmosphere, NH4ReO4 decomposes in a stepwise manner. researchgate.netresearchgate.net The initial decomposition yields Rhenium Heptoxide (Re2O7), which is subsequently reduced by the ammonia (B1221849) gas released during the process to form intermediate oxides, including ReO3. researchgate.netresearchgate.net It is important to note that at temperatures above 300°C, ReO3 can undergo disproportionation, yielding Re2O7 and ReO2. researchgate.netresearchgate.net

Decomposition Pathway:

2NH4ReO4(s) → Re2O7(s) + 2NH3(g) + H2O(g) mdpi.com

Re2O7(s) + NH3(g) → ReO3(s) + ... mdpi.comresearchgate.net

Organic precursors of rhenium also serve as effective sources for ReO3. The thermal decomposition of compounds such as Re4O2(OMe)16 and Re2O5(acac)2 in air at temperatures below 400°C can produce powders containing a crystalline phase with the ReO3 structure. slu.se Similarly, heating Re4O2(OMe)16 in an inert atmosphere between 300-400°C also yields the ReO3 phase. slu.se

A surfactant-free method for producing single-crystalline ReO3 nanocubes involves the controlled reduction of Re2O7 by sandwiching it between silicon wafers and heating it to 250°C. nih.gov

"Soft" Reduction Pathways of Rhenium Heptoxide (Re2O7)

Thin Film Deposition Techniques for this compound

The fabrication of high-quality this compound thin films is challenging due to the difficulty in stabilizing the Re(VI) oxidation state. arxiv.orgresearchgate.net Nevertheless, several physical vapor deposition techniques have been successfully developed.

Reactive magnetron sputtering is a primary method for depositing ReO3 films. researchgate.netiaea.org In this process, a metallic rhenium target is sputtered in a reactive atmosphere containing argon and oxygen. arxiv.orgacs.org The as-deposited films are typically an amorphous rhenium oxide (ReOx) when deposited at room temperature. arxiv.orgresearchgate.net A subsequent post-deposition annealing step is crucial. Annealing these amorphous films in air at approximately 250°C promotes a conversion to the crystalline, cubic ReO3 phase. arxiv.orgresearchgate.netacs.org

Variations of this technique, such as reactive high-power impulse magnetron sputtering (r-HiPIMS), have also been employed to deposit ReOx films that can be converted to crystalline ReO3 upon annealing. arxiv.orgresearchgate.net The properties of the resulting films, including their morphology and the oxidation state of rhenium, are highly dependent on deposition parameters like substrate temperature and the oxygen-to-argon gas flow ratio. arxiv.org

Another reported method for obtaining ReO3 thin films is the thermal evaporation of ReO3 powders onto a substrate. researchgate.netiaea.org A comparative analysis of films produced by thermal evaporation and magnetron sputtering reveals differences in the resulting solid phases. iaea.org

| Deposition Technique | Process Details | Post-Processing | Resulting Film |

| Reactive Magnetron Sputtering | Sputtering of a metallic Re target in an Ar/O2 atmosphere. arxiv.orgacs.org | Annealing in air at ~250°C. researchgate.netacs.org | Nanocrystalline, single-phase ReO3. acs.org |

| Thermal Evaporation | Evaporation of ReO3 powder onto a heated substrate. researchgate.netiaea.org | Varies based on substrate temperature. | Can result in mixed phases including HxReO3 and HReO4. iaea.org |

Thermal Evaporation of this compound Powders

Thermal evaporation is a method utilized for the deposition of rhenium oxide thin films. This process involves heating ReO₃ powders in a vacuum, causing them to sublimate and subsequently deposit onto a substrate. researchgate.net However, the thermal evaporation of ReO₃ can be challenging due to the potential for decomposition at elevated temperatures. For instance, during thermal evaporation, a portion of ReO₃ may decompose into rhenium dioxide (ReO₂). plos.org

Investigations into films produced by this method have shown that they often consist of a disordered hydrogen-intercalated phase, denoted as HₓReO₃. researchgate.net This phase exhibits both high ionic and electronic conductivity. researchgate.net The temperature of the substrate during deposition is a critical parameter that affects the properties of the resulting film. researchgate.net

Reactive Magnetron Sputtering Methodologies

Reactive magnetron sputtering is a versatile technique for depositing high-quality rhenium oxide thin films. This method involves sputtering a metallic rhenium target in a reactive atmosphere containing oxygen.

Thin films of this compound can be effectively produced by reactive DC magnetron sputtering using a metallic rhenium target, which is subsequently followed by an annealing step in air. acs.org This process can yield nanocrystalline, single-phase ReO₃ films. acs.orgresearchgate.net The as-deposited films are initially amorphous ReOₓ, which are then converted to the crystalline cubic ReO₃ phase upon annealing at temperatures around 250 °C. acs.org

The sputtering process is typically carried out in a mixed atmosphere of argon (Ar) and oxygen (O₂). mdpi.comacs.org The properties of the resulting films are highly dependent on the deposition parameters, such as the gas flow rates, total pressure, and DC power. For example, a common recipe involves a mixed Ar/O₂ atmosphere (e.g., 20 sccm Ar: 10 sccm O₂) at a pressure of 5 x 10⁻³ torr and a DC power of 100 W. researchgate.netmdpi.com The resulting ReO₃ films exhibit high conductivity and characteristic optical properties, appearing bright red in reflected light and blue-green in transmitted light. acs.orgresearchgate.net

Detailed research findings on the synthesis of ReO₃ and related structures via reactive DC magnetron sputtering are summarized in the table below.

| Target Material | Substrate | Reactive Gas | Annealing Temperature (°C) | Resulting Phase | Reference |

| Metallic Rhenium (99.9%) | Fused quartz, Sapphire | Ar/O₂ | 200-350 | Nanocrystalline ReO₃ | acs.orgresearchgate.net |

| Metallic Rhenium (99.9%) | Fused quartz | Ar/O₂ | 450 | Tetragonal ReₓW₁₋ₓO₃ | acs.orgnih.gov |

A novel approach for the deposition of rhenium oxide thin films involves reactive high power impulse magnetron sputtering (r-HiPIMS). arxiv.orgresearchgate.net This technique utilizes a metallic rhenium target in a mixed Ar/O₂ atmosphere and allows for the deposition of ReOₓ (where x is approximately 1.6–2.9) thin films. arxiv.orgresearchgate.net A key feature of this method is the ability to convert the as-deposited amorphous ReOₓ films into crystalline ReO₃ with a lattice parameter of 3.75 Å through post-annealing in air at 250 °C for 3 hours. arxiv.orgresearchgate.net

The properties of the films are significantly influenced by the substrate temperature and the oxygen-to-argon flow ratio during deposition. arxiv.orgresearchgate.net Films deposited at room temperature are typically X-ray amorphous, while those deposited at elevated temperatures (150 or 250 °C) can exhibit a nano-crystalline β-ReO₂ phase. arxiv.orgresearchgate.net The r-HiPIMS process can be operated in a gas-sustained self-sputtering regime. arxiv.orgresearchgate.net The resulting films are dense, without detectable voids, especially when deposited at elevated temperatures. arxiv.orgresearchgate.net

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of this compound Nanostructures

Atmospheric pressure chemical vapor deposition (APCVD) has been demonstrated as a simple method for the growth of ReO₃ nanostructures, such as nanowires. researchgate.net In a typical APCVD process, precursors are reacted or decomposed and then deposited as a thin film on a substrate at relatively high temperatures. rsc.org For the synthesis of 2D transition metal dichalcogenides, a two-step reaction model is often proposed, which may have implications for the growth of ReO₃ nanostructures as well. polyu.edu.hk This involves the reduction of precursors in the atmosphere, followed by the attachment and conversion of intermediate clusters on the growth front. polyu.edu.hk

Nanocrystal and Nanoparticle Synthesis of this compound and Rhenium/Rhenium Oxide Composites

Colloidal Synthesis Strategies

Colloidal synthesis offers a robust route to produce this compound nanocrystals. acs.orgchemrxiv.orgnih.govchemrxiv.org A notable method is a hot-injection approach that entails the reduction of rhenium(+7) oxide (Re₂O₇) using a long-chain ether. acs.orgchemrxiv.orgnih.gov This technique is distinct from the more common nucleophilic lysing of metal alkylcarboxylates used for other metal oxide nanocrystals. acs.orgchemrxiv.org

In this process, Re₂O₇, which is hygroscopic, is dissolved in a dry solvent like triglyme (TGY) under an inert atmosphere to prevent the formation of perrhenic acid. acs.org The ether not only acts as a reducing agent but also as a solvent and a surface ligand for the resulting nanocrystals. acs.orgchemrxiv.org The synthesized ReO₃ nanocrystals exhibit a mixed ligand shell with both L-type coordination from the ether molecules and covalently bound X-type hydroxyl groups. acs.orgchemrxiv.org These nanocrystals show localized surface plasmon resonance (LSPR) and interband absorption bands. acs.orgchemrxiv.orgnih.gov

Hot-Injection Routes for this compound Nanocrystals

A significant method for synthesizing this compound (ReO₃) nanocrystals is through a colloidal hot-injection approach. acs.orgvulcanchem.com This technique involves the "soft" reduction of a rhenium(+7) oxide (Re₂O₇) precursor in an organic medium. acs.orgamazonaws.com Typically, a solution of Re₂O₇ dissolved in a solvent like triglyme (TGY) is prepared in an inert atmosphere to prevent the formation of perrhenic acid from moisture, which would be detrimental to the synthesis. acs.org This precursor solution is then swiftly injected into a hot solvent mixture, such as dioctyl ether (DOE) and octadecene (ODE), at temperatures ranging from 100 to 260 °C. amazonaws.com

In this process, long-chain ethers act not only as solvents but also as reducing agents, a departure from more common methods for other metal oxide nanocrystals. acs.orgamazonaws.com The resulting ReO₃ nanocrystals possess a unique surface chemistry, featuring both ether molecules and hydroxyl groups. acs.orgacs.org This mixed ligand shell allows for easy transfer between polar and nonpolar solvents without complex ligand exchange procedures. acs.orgacs.org

| Parameter | Description | Reference |

| Precursor | Rhenium(+7) oxide (Re₂O₇) | acs.org |

| Reducing Agent | Long-chain ethers (e.g., dioctyl ether) | acs.orgamazonaws.com |

| Solvents | Triglyme (TGY), Dioctyl ether (DOE), Octadecene (ODE) | acs.orgamazonaws.com |

| Temperature | 100–260 °C | amazonaws.com |

| Key Feature | "Soft" reduction of Re₂O₇ by ether | acs.orgvulcanchem.com |

Chemical Reduction Methods

Chemical reduction is a fundamental approach for synthesizing this compound. Bulk ReO₃ can be prepared by reducing rhenium(VII) oxide (Re₂O₇) with carbon monoxide at approximately 200°C or with elemental rhenium at 400°C. wikipedia.org Another established method involves the reduction of Re₂O₇ using dioxane. wikipedia.org

For the synthesis of rhenium nanoparticles, which can subsequently be oxidized, various chemical reduction strategies are employed. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent in an aqueous medium, with a protective agent like polyvinylpyrrolidone (B124986) (PVP) to control particle size and prevent agglomeration. researchgate.netresearchgate.net The temperature of the reaction and the rate of addition of the reducing agent are critical parameters that influence the size and distribution of the resulting nanoparticles. researchgate.netresearchgate.net For instance, synthesis at 60°C can lead to a more rapid and complete reduction. researchgate.netresearchgate.net

In a different approach, the reduction of ammonium perrhenate (NH₄ReO₄) has been achieved using dihydroquercetin and quercetin, which are polyphenol compounds. researchgate.netnih.gov This highlights the versatility of chemical reduction methods, which can utilize a range of reducing agents and precursors to produce rhenium-based nanomaterials.

Radiation-Chemical Synthesis via Gamma Irradiation

Gamma irradiation offers a clean and effective method for synthesizing rhenium oxide nanoparticles. snmjournals.orgnih.gov This technique utilizes the radiolysis of a solvent, typically water, to generate reducing species such as hydrated electrons (e aq⁻), H• radicals, and H₂. snmjournals.org These species then reduce the metal precursor ions in the solution. snmjournals.org

In a typical synthesis, an aqueous solution of a rhenium precursor, such as sodium perrhenate or ammonium perrhenate, is exposed to a gamma radiation source. snmjournals.orgresearchgate.net The size of the resulting nanoparticles can be controlled by adjusting the radiation dose and dose rate; longer irradiation times generally lead to smaller nanoparticles. snmjournals.orgresearchgate.net For example, irradiating a solution for 10 minutes can produce nanoparticles with an average size of 50 nm. snmjournals.orgresearchgate.net

A key advantage of this method is the high purity of the synthesized nanoparticles, as it avoids the by-products and contamination associated with chemical reducing agents. snmjournals.org Furthermore, this method has been used to produce magnetic rhenium nanoparticles, which have potential applications as contrast agents. tubitak.gov.tr

Pulsed Laser Ablation in Liquid (PLAL) Techniques

Pulsed Laser Ablation in Liquid (PLAL) is a powerful and clean physical method for producing nanoparticles. tubitak.gov.trresearchgate.net In this technique, a solid target material, in this case, a rhenium plate, is submerged in a liquid, typically ultrapure water, and irradiated with a high-power pulsed laser, such as a femtosecond laser. tubitak.gov.trtubitak.gov.tr The intense laser pulses ablate the target, creating a plasma plume that rapidly cools and condenses in the liquid to form nanoparticles. tubitak.gov.tr

This method can produce a mixture of rhenium and this compound (Re/ReO₃) nanoparticles or pure ReO₃ nanoparticles, depending on the experimental conditions like laser irradiation time and the volume of the liquid. tubitak.gov.trtubitak.gov.tr For instance, a mixture with a Re/ReO₃ ratio of 53/47 has been reported, with crystallite sizes of approximately 20 nm for Re and 25 nm for ReO₃. tubitak.gov.trnih.gov The resulting nanoparticles are typically spherical, with sizes ranging from 20 to 60 nm. tubitak.gov.trnih.gov

PLAL is considered a "green" synthesis method as it is free from chemical contaminants. tubitak.gov.tr The size, shape, and concentration of the nanoparticles can be controlled by adjusting the laser parameters. tubitak.gov.trresearchgate.net

| Parameter | Value | Reference |

| Products | Re / ReO₃ NPs mixture or pure ReO₃ NPs | tubitak.gov.trtubitak.gov.tr |

| Re / ReO₃ Ratio | 53 / 47 | tubitak.gov.trnih.gov |

| Crystallite Size (Re) | ~20 nm | tubitak.gov.trnih.gov |

| Crystallite Size (ReO₃) | ~25 nm | tubitak.gov.trnih.gov |

| Particle Shape | Spherical | tubitak.gov.trnih.gov |

| Particle Size Range | ~20 nm to ~60 nm | tubitak.gov.trnih.gov |

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal synthesis are versatile methods for producing crystalline materials, including rhenium oxides, from solutions under elevated temperature and pressure. wikipedia.orgmdpi.com In these techniques, the reactants are sealed in an autoclave with a solvent and heated above the solvent's boiling point. wikipedia.org Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis can employ a variety of non-aqueous solvents. wikipedia.orgmdpi.com

These methods have been successfully used to synthesize various rhenium oxide compounds. For example, the decomposition of a Re₂O₇-dioxane complex under solvothermal conditions has been reported for the synthesis of rhenium oxide nanoparticles. researchgate.netresearchgate.net Hydrothermal synthesis starting from an ammonium perrhenate solution in methanol (B129727) has also been demonstrated. researchgate.net

The choice of solvent, temperature, pressure, and reactants allows for the control of the resulting material's phase, morphology, and crystallinity. wikipedia.orgmdpi.com These techniques are particularly useful for preparing materials that may not be stable or easily formed under ambient conditions.

Reverse Micelle-Based Methodologies

The reverse micelle (or water-in-oil microemulsion) method provides a unique "nanoreactor" environment for the controlled synthesis of nanoparticles. nih.govpsu.edu In this approach, surfactant molecules self-assemble in a non-polar solvent to form spherical aggregates with a polar core, typically water. nih.govpsu.edu These aqueous cores serve as confined reaction vessels for the synthesis of nanoparticles. nih.gov

For the synthesis of rhenium nanoparticles, a precursor such as ammonium perrhenate (NH₄ReO₄) is dissolved in the aqueous phase of the reverse micelle solution. researchgate.netnih.gov The reduction of the rhenium ions can then be initiated either by chemical reducing agents or by methods like γ-irradiation. researchgate.netnih.gov

A key advantage of this method is the ability to control the size of the nanoparticles by varying the water-to-surfactant molar ratio (W). nih.govpsu.edu Generally, a smaller W value leads to smaller water droplets and, consequently, smaller nanoparticles. nih.gov This technique is particularly useful for synthesizing nanoparticles that are sensitive to oxidation and hydrolysis, as the reverse micelle structure provides a protective environment. nih.gov

Control of Nanoparticle Morphology and Size Distribution

Controlling the morphology and size distribution of this compound and related nanoparticles is crucial for tailoring their properties for specific applications. metu.edu.trsciencesconf.org Several factors across the various synthesis methods can be manipulated to achieve this control.

In chemical reduction methods, the size of the nanoparticles can be tuned by adjusting the synthesis temperature, the rate of addition of the reducing agent, and the molar ratio of the capping agent to the precursor. researchgate.netresearchgate.net For instance, using a higher ratio of a capping agent like PVP can result in a narrower particle size distribution. researchgate.net

For radiation-chemical synthesis , the primary control parameter is the radiation dose. snmjournals.orgresearchgate.net A longer irradiation time and higher dose rate generally lead to the formation of smaller nanoparticles. snmjournals.orgresearchgate.net

In the PLAL technique , nanoparticle size and shape can be controlled by modifying the laser parameters, such as pulse power and irradiation time, as well as the properties of the liquid medium. tubitak.gov.trresearchgate.net

The reverse micelle method offers fine control over nanoparticle size by adjusting the water-to-surfactant molar ratio (W). nih.govresearchgate.net Smaller W values typically result in smaller and more monodisperse nanoparticles. nih.gov

Finally, in solvothermal/hydrothermal synthesis , the morphology and size can be influenced by the choice of solvent, reaction temperature, pressure, and the use of structure-directing agents or surfactants. mdpi.com

| Synthesis Method | Key Control Parameters | Effect on Nanoparticles | Reference |

| Chemical Reduction | Temperature, Reducing Agent Addition Rate, Capping Agent Ratio | Influences size and distribution | researchgate.netresearchgate.net |

| Gamma Irradiation | Radiation Dose, Irradiation Time | Higher dose/time leads to smaller particles | snmjournals.orgresearchgate.net |

| PLAL | Laser Power, Irradiation Time, Liquid Medium | Controls size, shape, and concentration | tubitak.gov.trresearchgate.net |

| Reverse Micelle | Water-to-Surfactant Ratio (W) | Smaller W leads to smaller particles | nih.govresearchgate.net |

| Solvothermal | Solvent, Temperature, Pressure, Additives | Affects morphology and crystallinity | mdpi.com |

Influence of Precursor Concentration and Absorbed Dose

In radiolytic synthesis, a method that utilizes gamma irradiation to induce chemical reactions, the initial concentration of the precursor and the total absorbed dose of radiation are critical parameters that dictate the size and yield of the resulting nanoparticles.

The synthesis of rhenium oxide (ReₓOᵧ) nanoparticles via gamma irradiation of sodium perrhenate solutions demonstrates a clear dependence on these factors. mst.edu An increase in the initial concentration of sodium perrhenate generally leads to an increase in the average particle size of the resulting rhenium oxide nanoparticles. mst.edu Similarly, the absorbed dose of radiation also influences particle growth; a higher absorbed dose typically results in larger nanoparticles. mst.edu However, this trend may not be linear under all conditions. For instance, in a 5mM sodium perrhenate solution, the particle size was observed to increase from 10 to 30 kGy, but a subsequent increase in the absorbed dose to 40 kGy led to a decrease in particle size. mst.edu

The efficiency of the reduction of the perrhenate ion (ReO₄⁻) to form rhenium oxides is also strongly linked to the initial precursor concentration and the absorbed dose. chinesechemsoc.org Studies on the radiation-induced reduction of ReO₄⁻ show that the reduction ratio increases with a higher absorbed dose, eventually reaching a plateau. chinesechemsoc.org For instance, the reduction ratio remains above 70% after the absorbed dose reaches 90 kGy. chinesechemsoc.org Interestingly, for initial concentrations below 10 mM, the reduction ratio is not significantly affected by changes in concentration under a 90 kGy gamma-irradiation, suggesting that the amount of reduced product increases proportionally with the precursor concentration in this range. chinesechemsoc.org However, as the solution nears saturation at 15 mM, the reduction ratio sees a significant decrease. chinesechemsoc.org

These findings are summarized in the table below, illustrating the relationship between precursor concentration, absorbed dose, and the resulting particle size in the synthesis of rhenium oxide nanoparticles.

| Precursor Concentration (mM) | Absorbed Dose (kGy) | Average Particle Size (nm) | Reference |

| 1 | 10 | ~10 | mst.edu |

| 1 | 40 | ~25 | mst.edu |

| 3 | 10 | ~15 | mst.edu |

| 3 | 40 | ~40 | mst.edu |

| 5 | 10 | ~20 | mst.edu |

| 5 | 30 | ~55 | mst.edu |

| 5 | 40 | ~45 | mst.edu |

Effect of Temperature and Reducing Agent Addition Rate

Temperature is a fundamental parameter in the synthesis of this compound nanocrystals, significantly influencing their size and tendency to aggregate. In colloidal hot-injection synthesis methods, distinct temperature ranges yield nanocrystals of different average sizes. For the synthesis of ReO₃ nanocrystals, temperatures below 200 °C typically produce smaller nanocrystals, while reaction temperatures above 200 °C lead to the formation of larger ones. acs.orgchemrxiv.org For example, syntheses carried out at 160 °C resulted in nanocrystals with an average size of 7.6 nm, whereas increasing the temperature to 240 °C produced larger nanocrystals with an average size of 18.9 nm. acs.orgchemrxiv.org However, the higher temperatures that favor the growth of larger nanocrystals can also lead to increased aggregation, which is attributed to reduced ligand coverage on the nanocrystal surface and increased coalescence of the growing particles. acs.org

The rate at which a reducing agent is introduced into the reaction mixture also plays a crucial role in controlling the properties of the resulting nanoparticles. A slower addition rate of the reducing agent generally results in the formation of nanoparticles with a more homogeneous size distribution and can also lead to a reduction in the mean particle size. researchgate.net Conversely, a rapid addition of the reducing agent can lead to less controlled growth and a broader size distribution.

The table below summarizes the effect of temperature on the size of this compound nanocrystals.

| Reaction Temperature (°C) | Average Nanocrystal Size (nm) | Reference |

| 160 | 7.6 | acs.orgchemrxiv.org |

| <200 | Smaller Nanocrystals | acs.orgchemrxiv.org |

| >200 | Larger Nanocrystals | acs.orgchemrxiv.org |

| 240 | 18.9 | acs.orgchemrxiv.org |

Role of Surfactants and Stabilizers

Surfactants and stabilizers are critical components in the synthesis of this compound and other nanoparticles, as they play a pivotal role in controlling particle size, preventing aggregation, and ensuring colloidal stability. docksci.com

Polyvinylpyrrolidone (PVP) is a commonly used polymer stabilizer in the synthesis of various nanoparticles, including those of rhenium. snmjournals.orgwashington.edunih.gov PVP can act as a steric stabilizer, adsorbing to the surface of the nanoparticles and creating a protective layer that prevents them from clumping together. washington.edu In some syntheses, PVP can also function as a reductant, particularly when using alcohols as the solvent. washington.edu The ratio of PVP to the metal precursor can influence the final particle size distribution, with an increased ratio often leading to a narrower distribution. researchgate.net

Oleic acid and Oleylamine (B85491) are a versatile pair of surfactants frequently employed in the synthesis of a wide range of colloidal nanoparticles. nih.govunica.itrsc.orgresearchgate.netamazonaws.com Oleic acid, a carboxylic acid, can bind strongly to the surface of metal oxide nanoparticles. nih.gov Oleylamine, a long-chain primary amine, can act as an electron donor at elevated temperatures and helps in simplifying the washing procedures after synthesis. nih.gov The combination of oleic acid and oleylamine can form an acid-base complex that modifies the viscosity and functionality of the reaction mixture, providing excellent stabilization for the nanoparticles. nih.gov This surfactant combination is effective in preventing aggregation and controlling the shape and size of the resulting nanoparticles. nih.govrsc.org

In a specific colloidal synthesis of ReO₃ nanocrystals, ether molecules with long carbon chains, such as 1,2-dioctyl ether (DOE), serve a dual role as both reducing agents and surface ligands. acs.orgchemrxiv.org These ether molecules provide colloidal stability to the as-synthesized nanocrystals. acs.org

The choice and concentration of these surfactants and stabilizers are crucial for tailoring the final characteristics of the this compound nanoparticles for specific applications.

Surface Functionalization and Ligand Exchange in Nanocrystals

The surface chemistry of this compound nanocrystals is a key determinant of their properties and processability. In colloidal syntheses, the surfaces of as-prepared ReO₃ nanocrystals are often populated by a mixed ligand shell. acs.orgchemrxiv.org

One notable example involves ReO₃ nanocrystals synthesized via a hot-injection route using a long-chain ether as the reducing agent. acs.orgchemrxiv.org The resulting nanocrystals exhibit a surface with two types of ligands: ether molecules bound through an L-type coordination and covalently bound (X-type) hydroxyl moieties. acs.orgchemrxiv.orgresearchgate.net The ether molecules, acting as weak Lewis bases, provide colloidal stability but have a labile surface coordination. acs.org This lability is a significant advantage, as these L-type ligands can be easily stripped from the nanocrystal surface, for instance, by washing with polar solvents. acs.orgchemrxiv.org

This ease of ligand removal facilitates a straightforward phase transfer of the nanocrystals from a nonpolar solvent like hexane (B92381) to a polar medium such as dimethylformamide (DMF) without the need for a complex or harsh ligand exchange procedure. acs.orgchemrxiv.org This is in contrast to many other colloidal nanocrystal systems that require more arduous post-synthetic treatments to alter their surface chemistry. acs.org The ability to easily process these ReO₃ nanocrystals in polar solvents with minimal contamination from organic ligands is beneficial for the fabrication of films and other device structures. acs.orgchemrxiv.org

While the specific ReO₃ system described allows for simple ligand stripping, more general strategies for ligand exchange on colloidal nanocrystals have also been developed. These methods can replace native hydrophobic ligands with a variety of other functional molecules, enabling the tailoring of surface properties for specific applications. nsf.govnih.govmdpi.com For instance, nitrosonium tetrafluoroborate (B81430) (NOBF₄) has been used as a versatile agent to replace original organic ligands on a wide range of nanocrystals, rendering them stable in polar, hydrophilic media. nih.gov Such ligand exchange processes are crucial for applications that require control over the nanocrystal's solubility, charge transport properties, and catalytic activity. nsf.govmdpi.comnih.gov In the context of supported catalysts, the interaction between a rhenium bipyridyl complex and a titanium dioxide (TiO₂) support has been shown to induce a facet-dependent ligand exchange, highlighting the intricate role of the support material in the surface chemistry of the catalyst. acs.org

Structural and Electronic Characterization of Rhenium Trioxide Systems

Crystalline Structures and Polymorphism of Rhenium Trioxide

The arrangement of atoms in solid ReO₃ can vary, leading to different crystalline and amorphous phases. While it is most known for its stable cubic structure, other forms and structural distortions are observed under specific conditions such as intercalation or thin film deposition.

This compound crystallizes in a primitive cubic unit cell belonging to the space group Pm3m. researchgate.netwikipedia.org This structure is closely related to the well-known perovskite (ABO₃) structure but lacks the central A-cation. wikipedia.orgwordpress.comglobalsino.com The framework consists of a three-dimensional network of corner-sharing ReO₆ octahedra. nih.gov In this arrangement, each rhenium atom is octahedrally coordinated to six oxygen atoms, and each oxygen atom is linearly bonded to two rhenium atoms, resulting in an Re-O-Re bond angle of 180°. nih.gov

The metallic conductivity of ReO₃, which is comparable to that of copper or silver, is a direct consequence of its electronic structure. researchgate.net The rhenium metal center is in a +6 oxidation state, leaving one electron in the 5d-orbitals. wordpress.com The significant overlap between the rhenium 5d and oxygen 2p orbitals leads to the formation of a partially filled conduction band, allowing for the delocalization of electrons and resulting in high charge mobility. researchgate.netnih.govwordpress.com This combination of a simple cubic structure and high electrical conductivity makes ReO₃ a classic example of a "covalent metal". researchgate.net

| Property | Value | Reference |

|---|---|---|

| Crystal System | Cubic | researchgate.netwikipedia.org |

| Space Group | Pm3m (No. 221) | researchgate.netwikipedia.org |

| Lattice Parameter (a) | 3.742 Å (374.2 pm) | wikipedia.org |

| Coordination Number (Re) | 6 | wikipedia.org |

| Coordination Number (O) | 2 | wikipedia.org |

| Key Feature | Corner-sharing ReO₆ octahedra | nih.gov |

While the ideal ReO₃ structure is perfectly cubic, distortions can be induced. The insertion of other atoms or ions into the lattice, a process known as intercalation, can cause significant structural changes. For example, the intercalation of hydrogen leads to the formation of hydrogen rhenium bronze (HₓReO₃), which exhibits a distorted perovskite structure. lu.lvsemanticscholar.org This distortion involves the tilting and slight deformation of the ReO₆ octahedra, which disrupts the perfect cubic symmetry. lu.lv These structural modifications are driven by the strain introduced by the inserted hydrogen atoms. lu.lv

While many perovskite-related materials exhibit polymorphism, transitioning between cubic, tetragonal, and monoclinic phases with changes in temperature or pressure, pure this compound is notable for the stability of its cubic structure. nih.govescholarship.org It maintains this cubic phase from very low temperatures up to its decomposition point at 400 °C. nih.govwikipedia.org In contrast, the closely related tungsten trioxide (WO₃) undergoes multiple phase transitions, including a monoclinic phase at room temperature. nih.gov Although tetragonal and monoclinic phases are not stable forms of bulk ReO₃, understanding these structures is crucial in the broader context of ReO₃-type materials and perovskites, where such distortions are common. rug.nlaps.org For instance, the wolframite-type structure of ZnWO₄ is monoclinic, composed of distorted [WO₆] and [ZnO₆] octahedra. researchgate.net

When rhenium oxide is prepared as a thin film or as nanoparticles, it can exist in an amorphous state. Rhenium oxide films deposited at room temperature using techniques like reactive DC magnetron sputtering are typically X-ray amorphous (a-ReOₓ). researchgate.netdesy.de These amorphous films lack the long-range crystalline order of their bulk counterparts. However, they can be converted into the crystalline cubic ReO₃ phase through thermal annealing. researchgate.netdesy.de For example, nanocrystalline single-phase ReO₃ films can be obtained by annealing the amorphous film in air at approximately 250 °C. desy.de Similarly, amorphous rhenium oxide nanoparticles (ReₓOᵧ) have been produced using methods such as gamma radiation. nih.gov

| Parameter | Pure ReO₃ | H₁.₃₆ReO₃ | Reference |

|---|---|---|---|

| Re-O-Re Angle | 180° | 169° | lu.lv |

| O-Re-O Angles | 90° | Split into ~82° and ~98° | lu.lv |

| Re-O Bond Length | ~1.87 Å | ~1.90 Å | lu.lv |

Monitoring structural changes as they happen is crucial for understanding the mechanisms of intercalation. In-situ techniques allow researchers to observe these transformations in real-time. For instance, in-situ extended X-ray absorption fine structure (EXAFS) spectroscopy has been used to follow the structural development of HₓReO₃ at different stages of hydrogen intercalation. lu.lv This method can detect changes in the local atomic structure and the dynamics of the lattice. lu.lv While detailed in-situ electrochemical studies on ReO₃ are not as common as for other oxides, techniques such as in-situ Raman spectroscopy and X-ray diffraction are widely employed in related systems like V₂O₅ to monitor the dynamic structural transformations that occur during the electrochemical insertion and removal of ions like Li⁺. researchgate.net These studies provide valuable insights into the relationship between the structural evolution of the material and its electrochemical performance.

Electronic Structure and Chemical Bonding of this compound

The unique metallic character of this compound (ReO₃), a compound with a simple cubic perovskite-like structure, arises from its distinct electronic configuration. wordpress.comwikipedia.org This section delves into the specifics of its electronic band structure, orbital interactions, and the influence of defects on its electrical properties.

Electronic Band Structure Analysis

The electronic band structure of ReO₃ reveals the underlying reasons for its high electrical conductivity, which is comparable to that of metals like copper and silver. researchgate.netaps.org

This compound exhibits metallic conductivity at room temperature. wordpress.com This behavior is a direct consequence of the position of the Fermi level within the conduction band. researchgate.netnih.gov In the ReO₃ structure, the rhenium metal center possesses a d¹ configuration. wordpress.com This single d-electron partially fills the conduction band, allowing for the free movement of electrons, which is characteristic of metals. wordpress.com First-principles calculations confirm that the Fermi level is situated approximately 2.3 eV above the bottom of the conduction band. researchgate.net This significant placement within the conduction band underscores the material's metallic nature. researchgate.netnih.gov

The electronic structure of this compound is characterized by significant hybridization between the Rhenium 5d and Oxygen 2p orbitals. aps.org The conduction band is primarily composed of Re 5d states, while the valence band has contributions from both Re 5d and O 2p states. researchgate.netaps.org Specifically, the states near the Fermi level are a mix of Re 5d t₂g and O 2p π states. aps.org At the bottom of the valence band, the hybridization involves Re 5d e_g and O 2p σ states. aps.org This orbital overlap is crucial in forming the delocalized electronic bands responsible for the metallic conductivity. wordpress.com The Re-O chemical bond population in bulk ReO₃ has been calculated to be 0.212e. researchgate.net

As a heavy transition metal, relativistic effects, particularly spin-orbit coupling (SOC), play a role in the electronic structure of rhenium. wikipedia.org In this compound, the Re 5d spin-orbit interaction leads to a momentum splitting of the Fermi surface. aps.orgnsrrc.org.tw This effect, stemming from the interaction between the electron's spin and its orbital motion, can influence the electronic band structure by lifting degeneracies in the energy levels. aps.orgaps.org The strong SOC in heavy metals like rhenium can affect the orbital configurations and the resulting electronic properties. wikipedia.orgaps.org

Molecular Orbital Characteristics and Electron Population Analysis

Molecular orbital analysis provides further insight into the bonding and electronic distribution within this compound. The interaction between the metal d-orbitals and the oxygen p-orbitals leads to the formation of bonding and antibonding molecular orbitals. In the case of ReO₃, the single d-electron of the Re⁶⁺ ion occupies a triply degenerate set of slightly antibonding 2p-5dπ orbitals. wordpress.com The diffuse nature of the 5d orbitals facilitates significant dispersion, resulting in a delocalized, partially filled band with high charge mobility. wordpress.com

Mulliken population analysis on ReₓW₁₋ₓO₃ solid solutions indicates that the charges on the metal ions are influenced by electron delocalization. For instance, in Re₀.₈₇₅W₀.₁₂₅O₃, the calculated charge on rhenium is +2.70. nih.gov This type of analysis helps to quantify the degree of covalent character in the metal-oxygen bonds.

Defect Chemistry and its Influence on Electronic Properties

Defects, such as oxygen vacancies, can significantly influence the electronic properties of transition metal oxides. aip.org In this compound, the presence of oxygen vacancies can tune the work function of its surfaces. aip.org The creation of oxygen vacancies introduces localized states and can alter the carrier concentration, thereby affecting the electrical conductivity. The open cubic crystal structure of ReO₃ also allows for the intercalation of hydrogen, which can generate disordered solid phases with protonic conductivity. iaea.org These structural modifications introduced by defects can lead to substantial changes in the material's electronic behavior.

Vacancies (e.g., Selenium Vacancies in ReSe2 analogs)

Point defects, such as vacancies, can significantly alter the electronic structure of materials. In analogs of this compound, like the transition metal dichalcogenide rhenium diselenide (ReSe₂), selenium (Se) vacancies play a critical role in modulating its properties. rsc.orgnih.gov The creation of Se vacancies in ReSe₂ nanosheets has been shown to enhance their electrocatalytic performance, particularly for the hydrogen evolution reaction (HER). rsc.org

The generation of these vacancies can be controlled during synthesis, for instance, through a hot-injection colloidal process. rsc.org The presence of abundant Se vacancies can be confirmed by various characterization techniques, including high-resolution transmission electron microscopy (HRTEM), Raman spectroscopy, photoluminescence (PL), and electron paramagnetic resonance (EPR) spectroscopy. rsc.org Specifically, EPR studies can detect trapped electrons resulting from selenium vacancies, providing direct evidence of their existence. researchgate.net

The introduction of Se vacancies leads to a modification of the electronic structure, creating densely active catalytic sites and enlarging pore volumes, which are beneficial for HER processes. rsc.org Theoretical calculations based on density functional theory (DFT) have shown that vacancies at Se sites in ReSe₂ introduce in-gap states within the material's electronic band structure. nih.gov The dynamics of Se vacancy formation can be observed in-situ under electron beam irradiation, which can be controlled to selectively create vacancies at chalcogen sites. nih.gov

It has also been observed that Se vacancies in monolayer ReSe₂ can facilitate the dissociation of oxygen molecules, which subsequently fill the vacant sites. nih.gov This suggests that while vacancies can be intentionally created, they may also interact with the environment, leading to further modifications of the material's structure and composition.

Isoelectronic Substitutions

In the context of rhenium diselenide (ReSe₂), an analogue of this compound systems, isoelectronic substitutions of selenium with oxygen (O) or sulfur (S) have been investigated. nih.gov Density functional theory (DFT) calculations have shown that upon isoelectronic substitution, the in-gap states that are introduced by selenium vacancies can be largely quenched. nih.gov This indicates that such substitutions can be a method to "heal" or passivate the electronic effects of vacancies, potentially restoring or modifying the semiconductor properties of the material.

The ability to substitute different chalcogen atoms allows for the engineering of the bandgap and other electronic parameters of these materials, opening up possibilities for their application in various electronic and optoelectronic devices.

Antisite Defects and Magnetic Moment Induction

Antisite defects are a type of point defect where atoms of one type occupy the lattice sites that are normally occupied by atoms of another type. For instance, in ReSe₂, a selenium atom might occupy a rhenium site (Se_Re) or a rhenium atom might occupy a selenium site (Re_Se). nih.gov

Systematic investigations using atomic-scale electron microscopy imaging and density functional theory (DFT) calculations have explored a full spectrum of point defects in ReSe₂, including such antisite defects. nih.gov A significant finding from these studies is that antisite defects can introduce localized magnetic moments within the material. nih.gov

For example, in strontium titanate (STO), a perovskite with a structure related to ReO₃, it has been shown that controlling charged defects is critical for inducing a net magnetization. uni-halle.de While individual cation or anion vacancies can lead to weak magnetization, the formation of defect pairs, such as a titanium vacancy paired with an oxygen vacancy (V_Ti–V_O), can result in a sizable magnetic signal. uni-halle.de Theoretical calculations have shown that such defect pairs can induce a total magnetization with a spin-polarized moment distribution near the Fermi level. uni-halle.de

This defect-induced magnetism is a fascinating phenomenon that could be exploited in the development of spintronic devices, where both the charge and spin of electrons are utilized. The ability to introduce magnetism into otherwise non-magnetic materials through defect engineering represents a promising avenue for creating novel functional materials.

Advanced Spectroscopic Characterization Techniques

To fully understand the complex structure and properties of this compound and its related systems, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the material's crystal structure, electronic states, and chemical bonding.

X-ray Diffraction (XRD) and Rietveld Analysis

X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials. It provides information about the crystal structure, phase purity, and crystallite size. For this compound (ReO₃), XRD is used to confirm its cubic perovskite-type structure. wikipedia.orgarxiv.orgmaterialsproject.org The diffraction pattern of ReO₃ shows characteristic peaks corresponding to its specific crystal lattice. desy.de

Rietveld analysis is a powerful method used to refine the crystal structure parameters from powder XRD data. lucideon.comwikipedia.org This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. lucideon.comwikipedia.org The goodness-of-fit of the refinement is often judged by parameters such as the weighted-profile R-factor (R_wp). scielo.br

For example, in the study of rhenium dioxide (ReO₂), a related oxide, Rietveld refinement of XRD data was used to determine its monoclinic crystal structure and lattice parameters. scielo.br Similarly, for ReO₃, XRD and Rietveld analysis can be used to study phase transitions under pressure or to characterize thin films.

| Parameter | Description | Information Gained from XRD & Rietveld Analysis |

| Lattice Parameters | The dimensions of the unit cell. | Precise determination of the unit cell size (e.g., a = 3.742 Å for cubic ReO₃). wikipedia.org |

| Crystal Structure | The arrangement of atoms in the crystal. | Confirmation of the crystal system and space group (e.g., cubic, Pm-3m for ReO₃). wikipedia.orgmaterialsproject.org |

| Phase Purity | The presence of any secondary crystalline phases. | Identification and quantification of different rhenium oxide phases (e.g., ReO₂, Re₂O₇). |

| Crystallite Size | The size of the coherently scattering crystalline domains. | Estimation of the average size of nanocrystals in a powder or thin film. |

| Strain | Microscopic strain within the crystal lattice. | Measurement of lattice strain, which can be induced by defects or external pressure. |

| Atomic Positions | The coordinates of atoms within the unit cell. | Refinement of the exact positions of rhenium and oxygen atoms. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is particularly valuable for studying the oxidation states of rhenium in its oxides.

When a material is irradiated with X-rays, photoelectrons are emitted from the surface. The binding energy of these electrons is characteristic of the element and its chemical environment. For rhenium, the Re 4f core level spectrum is often analyzed. researchgate.netthermofisher.comxpsfitting.com The Re 4f peak is split into two components, Re 4f₇/₂ and Re 4f₅/₂, due to spin-orbit coupling. thermofisher.comxpsfitting.com

The binding energy of the Re 4f peaks is sensitive to the oxidation state of the rhenium atom. For instance, different oxidation states such as Re(VI) in ReO₃ and Re(VII) in Re₂O₇ can be distinguished by shifts in their Re 4f binding energies. researchgate.netresearchgate.net This allows for the determination of the surface composition of rhenium oxide films, which can be challenging to produce as pure ReO₃ due to the stability of other oxidation states. researchgate.net

In-situ XPS studies, where the sample is analyzed under reaction conditions, can provide valuable insights into the chemical states of rhenium catalysts during operation. mpg.de

| Rhenium Species | Typical Re 4f₇/₂ Binding Energy (eV) | Reference |

| Metallic Rhenium (Re⁰) | ~40.6 | thermofisher.com |

| Rhenium Oxide (ReOₓ) | ~41.7 | thermofisher.com |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. ceriumlabs.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is like a molecular "fingerprint". ceriumlabs.com

In the context of this compound and related materials, FTIR spectroscopy can be used to probe the vibrational modes of the Re-O bonds. The frequencies of these vibrations are sensitive to the local structure and bonding environment. The FTIR spectrum of a material can reveal the presence of specific functional groups. researchgate.net For example, in metal-organic frameworks containing chromium, FTIR has been used to identify the characteristic vibrations of the organic linkers and their coordination to the metal centers. researchgate.net

For rhenium oxides, FTIR can be used to distinguish between different phases, as the arrangement of ReO₆ octahedra and the presence of different types of Re-O bonds will result in distinct infrared absorption bands. For instance, the stretching and bending vibrations of the Re=O and Re-O-Re bonds will appear at characteristic frequencies. This information is complementary to that obtained from XRD, providing a more complete picture of the material's structure.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Extinction Spectroscopy

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) extinction spectroscopy of this compound (ReO3) reveals distinct optical properties related to its metallic nature and nanoscale morphology. Thin films of ReO3 exhibit a notable transmission window in the visible spectrum, specifically between wavelengths of 310 nm and 540 nm. researchgate.net This arises from the gap between interband absorption features in the ultraviolet region and the onset of free-electron absorption in the near-infrared. researchgate.net Key UV absorption features for ReO3 are centered at approximately 310 nm, 177 nm, 155 nm, and 124 nm. dtic.mil

Nanoparticles of ReO3 display a characteristic surface plasmon resonance (SPR) peak in the visible region. The position of this peak is size-dependent; for instance, ReO3 nanocrystals with an average diameter of 17 nm show a plasmon band maximum at 516 nm, which is broadly extended over the 400-700 nm range. This plasmon band is a key feature in the optical spectra of ReO3 nanoparticles and their composites. nih.gov

When ReO3 nanoparticles are used as cores in core-shell structures, the UV-Vis spectra show composite bands that include the plasmon absorption of both the ReO3 core and the shell material. For example, in ReO3@Au core-shell nanoparticles, the resulting spectrum is a composite of the plasmon bands of ReO3 (around 500 nm) and gold (around 520 nm). nih.gov Similarly, for ReO3@Ag nanoparticles, the spectra feature composite bands from the ReO3 core and the silver shell, with the bulk silver plasmon absorption being around 420 nm. nih.gov

Table 1: UV-Vis-NIR Absorption Features of this compound Systems

| Material System | Wavelength (nm) | Observation | Reference |

|---|---|---|---|

| ReO3 Thin Film | 310, 177, 155, 124 | Interband Absorption Features | dtic.mil |

| ReO3 Thin Film | > 540 | Onset of Free-Electron Absorption | dtic.mil |

| 17 nm ReO3 Nanocrystals | 516 | Surface Plasmon Resonance Peak | nih.gov |

| ReO3@Au Nanoparticles | ~500-520 | Composite Plasmon Band | nih.gov |

| ReO3@Ag Nanoparticles | ~420-500 | Composite Plasmon Band | nih.gov |

Raman Spectroscopy and Micro-Raman Spectroscopy

Raman spectroscopy of this compound is characterized by features that are highly dependent on the material's crystallinity, morphology, and the presence of defects. For the ideal cubic perovskite structure (space group Pm3m) of ReO3, first-order Raman scattering is theoretically forbidden. researchgate.netarxiv.org However, spectra from various forms of ReO3, including monoliths, polycrystalline powders, and thin films, exhibit distinct Raman bands. These are generally attributed to second-order Raman scattering or defect-induced first-order scattering, where local structural disorder breaks the selection rules of the cubic symmetry. researchgate.net

Experimental Raman spectra of well-crystallized ReO3 typically show several broad features. For instance, room temperature measurements of monolith, powder, and thin film samples have identified bands in the regions of 400-500 cm⁻¹, 500-850 cm⁻¹, and around 950 cm⁻¹. researchgate.netarxiv.org The presence of these bands in different ReO3 specimens, such as single crystals and microcrystalline powders, confirms that they are intrinsic to the material's vibrational properties, likely arising from disorder in a sub-surface region. researchgate.netrsc.org

In thin films, the intensity of certain bands can be enhanced due to a higher concentration of defects. For example, a sharp band at 340 cm⁻¹ and a broad one at about 720 cm⁻¹ have been observed with remarkable intensity enhancement in evaporated films. rsc.org Furthermore, the formation of different solid phases, such as those based on ReO₄ tetrahedral groups, can give rise to narrow, strong peaks in the Raman spectrum. metrohm.com

Surface-Enhanced Raman Spectroscopy (SERS) has been successfully demonstrated on metallic ReO3 nanocrystals. wordpress.com For molecules like pyridine (B92270) adsorbed on ReO3 nanoparticles, the Raman bands generally show a shift to lower frequencies and a significant enhancement in intensity. The enhancement factor is found to be highest for 17 nm nanocrystals, demonstrating that oxide metals can be effective SERS substrates. wordpress.com

Table 2: Prominent Raman Bands Observed in this compound Systems

| Sample Type | Raman Shift (cm⁻¹) | Assignment/Observation | Reference |

|---|---|---|---|

| Monolith, Powder, Film | 400-500 | Broad band, attributed to disorder-induced scattering | arxiv.org |

| Monolith, Powder, Film | 500-850 | Broad band, attributed to disorder-induced scattering | arxiv.org |

| Monolith, Powder, Film | ~950 | Broad band, attributed to disorder-induced scattering | arxiv.org |

| Evaporated Thin Film | 340 | Sharp band, enhanced intensity due to defects | rsc.org |

| Evaporated Thin Film | ~720 | Broad band, enhanced intensity due to defects | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of Rhenium is based on its two NMR-active nuclei, ¹⁸⁵Re and ¹⁸⁷Re. researchgate.net Both isotopes have a nuclear spin (I) of 5/2 and are thus quadrupolar, which significantly influences their NMR properties. researchgate.netnih.gov The interaction between the nuclear quadrupole moment and local electric field gradients in most chemical environments leads to extremely broad signals, which has limited the routine application of Rhenium NMR. researchgate.net

Of the two isotopes, ¹⁸⁷Re is generally the preferred nucleus for NMR studies. It is more sensitive and yields less broad signals compared to ¹⁸⁵Re. researchgate.net The natural abundance of ¹⁸⁷Re is also higher (62.60%) than that of ¹⁸⁵Re (37.40%). nih.gov Despite these challenges, solid-state NMR (SSNMR) has proven to be a valuable tool for characterizing rhenium-containing compounds.

A significant development in the field is the proposal of solid ReO₃ as a new chemical shift standard for rhenium SSNMR. This is due to its ability to produce reproducible and sharp ¹⁸⁵Re and ¹⁸⁷Re NMR resonances, which is uncharacteristic for most rhenium compounds. acs.org High-field SSNMR experiments have been instrumental in studying various perrhenates and have provided insights into the effects of Re-Re bonding on NMR tensor parameters. acs.orgresearchgate.net

Table 3: NMR Properties of Rhenium Isotopes

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (vs. ¹H) | Key Characteristics | Reference |

|---|---|---|---|---|---|

| ¹⁸⁵Re | 37.40 | 5/2 | 0.13 | Less sensitive, broader signals than ¹⁸⁷Re | researchgate.netnih.gov |

| ¹⁸⁷Re | 62.60 | 5/2 | 0.13 | More sensitive, less broad signals; preferred nucleus | researchgate.netnih.gov |

Spectroelectrochemical (SEC) Measurements

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide simultaneous information about the electrochemical and optical properties of a system. metrohm.comwikipedia.org This in-situ method allows for the characterization of reaction intermediates and the study of redox processes by monitoring spectral changes as a function of applied potential. wikipedia.org

While this compound has been investigated for applications in electrochromic devices and solid-state batteries due to its high electronic and potential ionic conductivity, specific spectroelectrochemical studies on ReO₃ are not extensively detailed in the available literature. researchgate.net The open cubic crystal structure of ReO₃ allows for the intercalation of ions, such as hydrogen and lithium, which can generate disordered solid phases (e.g., HₓReO₃). researchgate.netresearchgate.net This intercalation process is an electrochemical reaction that alters the material's electronic structure and, consequently, its optical properties, making it a suitable candidate for SEC investigation.

Electrochemical studies have shown that thin films of ReO₃ can be grown through methods like thermal evaporation and sputtering. researchgate.net The electrochemical behavior of these films, particularly concerning ion insertion and extraction, is of interest for energy storage applications. researchgate.netnih.gov Cyclic voltammetry has been used to study the reduction of perrhenate (B82622) ions for the electrodeposition of rhenium oxides, where ReO₃ can be one of the resulting species. researchgate.net A comprehensive spectroelectrochemical analysis could correlate the voltammetric features with changes in the UV-Vis-NIR absorption spectra, providing detailed insights into the electronic transitions occurring during the redox reactions of ReO₃.

Hall Conductivity Measurements

Hall conductivity measurements have been crucial in elucidating the electronic transport properties of this compound, confirming its metallic nature. nih.gov Studies on oriented single crystals of ReO₃ demonstrate metallic conductivity, with a significant decrease in resistivity as temperature decreases. nih.gov

At room temperature (300 K), the resistivity of single-crystal ReO₃ is reported to be (8.95 ± 0.03) × 10⁻⁶ Ω cm. The Hall coefficient (R_H) at the same temperature is negative, with a value of (-3.28 ± 0.10) × 10⁻⁴ cm³ C⁻¹. nih.gov The negative sign of the Hall coefficient indicates that the dominant charge carriers are electrons. The experimental results are consistent with a model of a simple metal having approximately one free electron per unit cell. nih.gov The high mobility of charge carriers in ReO₃ crystals can exceed 100,000 cm²/V·s at 2 K, coupled with a very low residual resistivity of 5–8 nΩcm. nih.gov

In thin films, the conductivity can be influenced by the deposition method and subsequent annealing. arxiv.org For instance, the resistivity of polycrystalline ReO₃ films is generally higher than that of bulk crystals. nih.gov In mixed ReO₃-WO₃ thin films, the resistivity is inversely dependent on the rhenium content, with higher Re concentrations leading to lower resistivity. arxiv.orgwikipedia.org Hall effect measurements on such films confirm that the conductivity increases with the Re content. acs.orgwikipedia.org

Table 4: Hall Measurement Data for this compound

| Sample Type | Temperature (K) | Resistivity (ρ) | Hall Coefficient (R_H) (cm³/C) | Carrier Mobility (cm²/V·s) | Reference |

|---|---|---|---|---|---|

| Single Crystal | 300 | (8.95 ± 0.03) × 10⁻⁶ Ω·cm | (-3.28 ± 0.10) × 10⁻⁴ | - | nih.gov |

| Single Crystal | 4.2 | - | - | - | nih.gov |

| Single Crystal | 2 | 5-8 nΩ·cm | - | >100,000 | nih.gov |

| Polycrystalline Film | - | 4.0 × 10⁻³ Ω·m | - | - | nih.gov |

| ReO₃-WO₃ Film (High Re content) | Room Temp. | 7 × 10⁻² Ω·m | - | - | arxiv.org |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. rsc.orgazom.com It provides statistically significant information about features ranging from approximately 1 to 250 nm, such as the size, shape, and distribution of nanoparticles, pores, and other nanoscale domains. rsc.orgresearchgate.net The technique is based on analyzing the elastic scattering of X-rays at very small angles (typically < 5 degrees) from a sample.

While SAXS is widely applied for the characterization of nanoparticulate and nanoporous systems, specific research findings from SAXS analysis focused solely on this compound are not prominent in the reviewed literature. rsc.orgazom.com However, given the synthesis of ReO₃ in various nanostructured forms, including nanoparticles, nanocubes, and nanowires, SAXS represents a highly relevant characterization tool. arxiv.org

For ReO₃ nanoparticle systems, SAXS could be employed to obtain quantitative data on:

Particle Size Distribution: Determining the average size and polydispersity of ReO₃ nanoparticles in powders or colloidal suspensions. researchgate.net

Particle Shape: By modeling the scattering data, information about the average shape of the nanoparticles (e.g., spherical, cubic) can be extracted. azom.com

Hierarchical Structures: SAXS can probe the organization of nanoparticles into larger agglomerates or ordered assemblies. azom.com

Porosity: For porous ReO₃ structures, SAXS can be used to characterize the pore size distribution, specific surface area, and pore morphology. rsc.org

The technique would be complementary to microscopy methods by providing ensemble-averaged structural information over a large sample volume. researchgate.net

Microscopic and Imaging Characterization

(This section is not included in the user's request and has been omitted.)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for the high-resolution structural analysis of this compound. These methods provide detailed information on the crystallinity, morphology, and lattice structure of ReO₃ nanocrystals and thin films.

Research on nanocrystalline ReO₃ films produced by annealing reactive DC magnetron sputtered thin films has utilized TEM to reveal their morphology. desy.de TEM analysis of a film annealed at 250°C showed square-shaped ReO₃ nanocrystals with sizes ranging from 100 to 500 nm. desy.de High-resolution TEM imaging determined an interplanar distance of 3.7 Å, a finding that corresponds well with selected area electron diffraction (SAED) data. desy.de

In studies of electrodeposited materials, TEM observations have been crucial in identifying the composition of the deposits. uchile.cl These analyses showed that metallic rhenium, rhenium (IV) oxide (ReO₂), and rhenium (VI) oxide (ReO₃) could coexist within the electrodeposited material. uchile.clresearchgate.net This highlights TEM's capability to distinguish between different phases and oxidation states of rhenium at the nanoscale. uchile.clresearchgate.net

Furthermore, TEM has been employed to characterize ReO₃ nanoparticles produced by methods such as femtosecond pulsed laser ablation in liquid. nih.gov These studies have shown that the nanoparticles are typically spherical, with sizes ranging from approximately 20 nm to 60 nm. nih.gov The crystallite size observed in TEM images is often consistent with data obtained from X-ray diffraction (XRD). nih.gov

| Preparation Method | Observed Morphology | Size Range | Key Findings | Reference |

|---|---|---|---|---|

| Annealing of Sputtered Film | Square-shaped nanocrystals | 100-500 nm | Interplanar distance of 3.7 Å confirmed by HR-TEM. | desy.de |

| Electrodeposition | Nanocrystalline phases | Not specified | Coexistence of Re, ReO₂, and ReO₃ phases identified. | uchile.clresearchgate.net |

| Pulsed Laser Ablation | Spherical nanoparticles | ~20-60 nm | Crystallite size consistent with XRD results. | nih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is extensively used to examine the surface morphology and topography of rhenium oxide thin films and nanoparticles. desy.denih.govarxiv.org This technique provides valuable information about the surface texture, grain size, and porosity of the material.

Studies on ReOₓ thin films deposited by reactive high-power impulse magnetron sputtering (r-HiPIMS) have used SEM to characterize the surface morphology under different deposition conditions. researchgate.net Films deposited at room temperature with a lower oxygen-to-argon ratio exhibited a defect-rich surface with large open cavities several hundred nanometers in size. researchgate.net Increasing this ratio resulted in a porous surface with numerous submicron voids. researchgate.net A significant improvement in surface quality was observed when the substrate temperature was increased, leading to a much smoother and more featureless surface. researchgate.net

| Deposition/Annealing Condition | Observed Surface Morphology | Reference |

|---|---|---|

| r-HiPIMS at Room Temp (O₂/Ar ratio: 0.4) | Defect-rich surface with large open cavities (~100s of nm). | researchgate.net |

| r-HiPIMS at Room Temp (O₂/Ar ratio: 0.5) | Porous surface with many submicron voids. | researchgate.net |

| r-HiPIMS at 150°C | Significantly smoother and featureless surface. | researchgate.net |

| Annealed at ~250°C | Evidence of nanocrystalline morphology. | desy.de |

Conductive Atomic Force Microscopy (AFM)

Conductive Atomic Force Microscopy (C-AFM) is a specialized AFM mode used for mapping the local electrical conductivity of a material's surface at the nanoscale. nih.gov While standard AFM is used to study the surface topography of ReO₃ films, C-AFM is particularly suited to investigate its well-known metallic conductivity. desy.dewordpress.com